

The Early Development of Coumachlor: A Technical Overview

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Compound of Interest

Compound Name: Coumachlor

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide delves into the early studies and historical development of **Coumachlor**, a first-generation anticoagulant rodenticide. It provides a comprehensive overview of its synthesis, mechanism of action, and toxicological profile based on early research. This document is intended for researchers, scientists, and professionals in drug development interested in the history and foundational science of coumarin-based anticoagulants.

Historical Development

Coumachlor was introduced around 1952 by J. R. Geigy S.A.[1]. As a first-generation anticoagulant, it represented a significant development in rodent control. It was marketed under trade names including Tomorin and Ratilan[2]. **Coumachlor**'s efficacy is based on its ability to induce internal hemorrhaging after repeated ingestion by rodents[3]. Over time, resistance in target populations and the development of more potent second-generation anticoagulants have led to **Coumachlor** being considered largely obsolete in many regions[2].

Synthesis of Coumachlor

The primary method for synthesizing **Coumachlor**, as detailed in early patents, involves the condensation of 4-hydroxycoumarin with p-chlorobenzalacetone[1]. This Michael addition reaction forms the characteristic 3-substituted 4-hydroxycoumarin structure.

Experimental Protocol: Synthesis of Coumachlor

The following protocol is based on the methodology described in U.S. Patent 2,648,682[3].

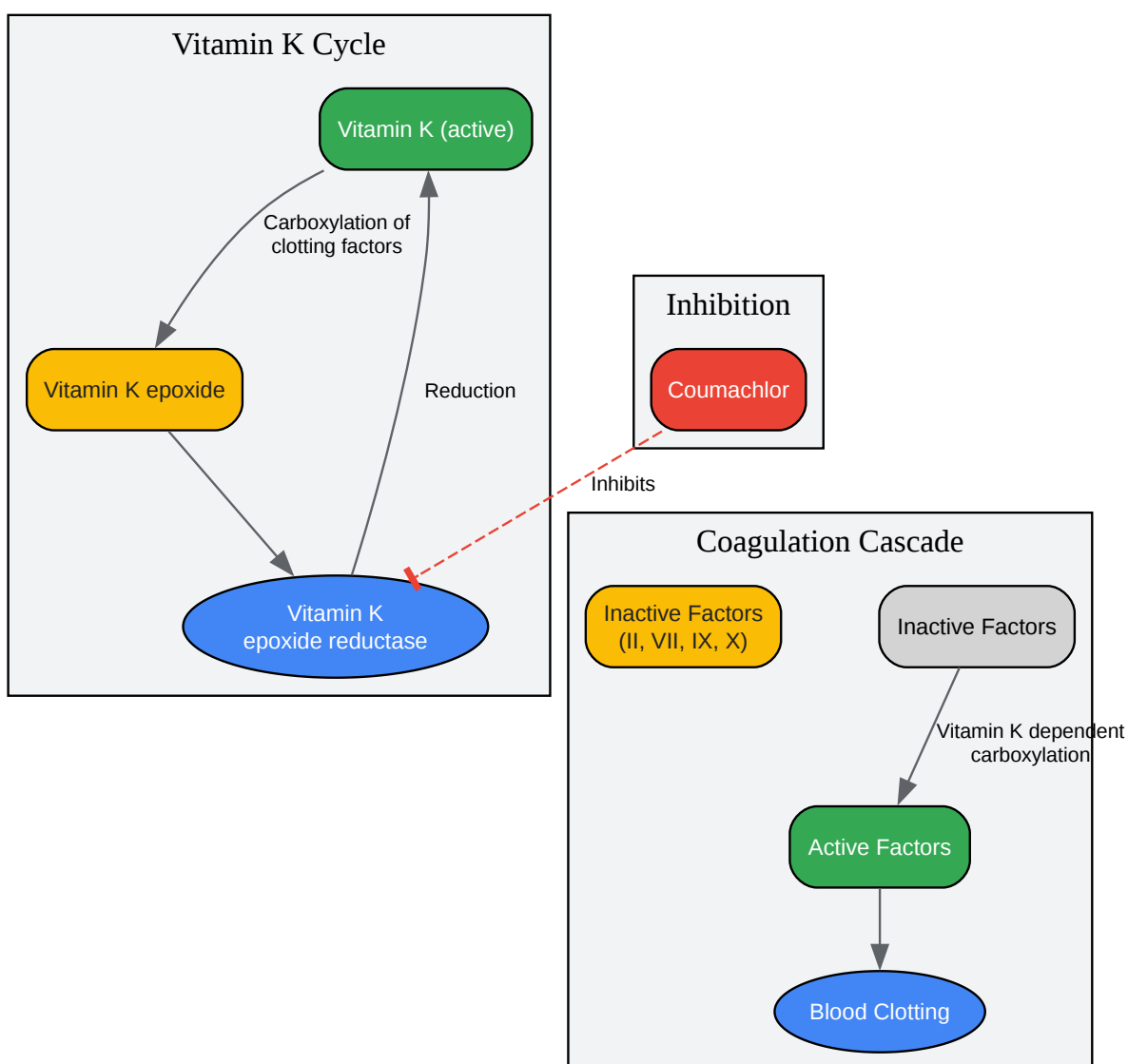
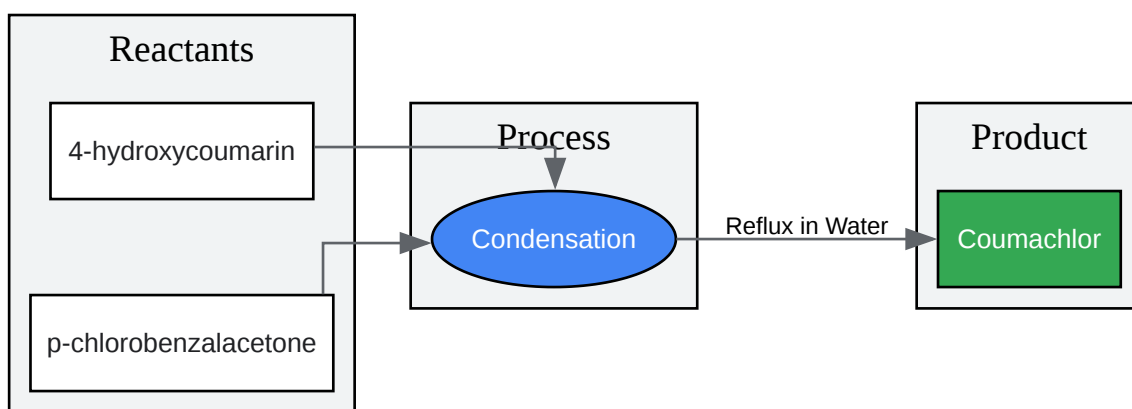
Materials:

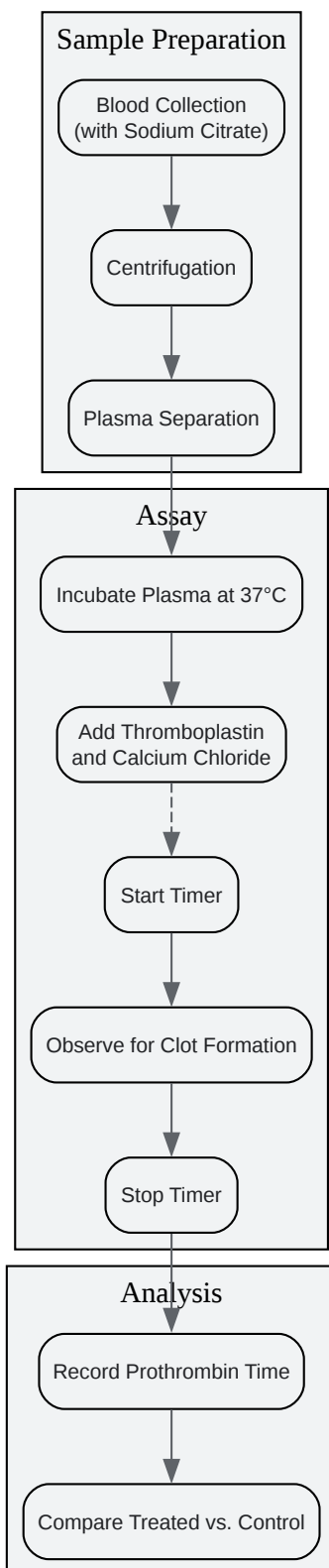
- 4-hydroxycoumarin
- 4-chlorobenzalacetone
- Water or an inert solvent (e.g., ethanol)
- Basic condensation agent (e.g., pyridine) (optional)

Procedure:

- A suspension of equimolecular amounts of 4-hydroxycoumarin (16 parts) and 4-chlorobenzalacetone (18 parts) is prepared in water (500 parts).
- The suspension is heated and boiled under reflux for approximately 15 minutes with stirring.
- After boiling, the mixture is cooled. The resulting resinous product precipitates out of the solution.
- The crude product can be purified by crystallization from a suitable solvent, such as ethanol, or through reprecipitation followed by recrystallization to yield the final product, 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxycoumarin (**Coumachlor**).
- Alternatively, the reaction can be carried out by heating the reactants in the presence of a basic condensation agent like pyridine or in an inert solvent[3].

Visualization of Synthesis Pathway





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References

- 1. (+-)-Coumachlor | C₁₉H₁₅ClO₄ | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coumachlor [sitem.herts.ac.uk]
- 3. US2648682A - 3-substituted 4-hydroxycoumarins and process for their production - Google Patents [patents.google.com]
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